molecular formula C9H6N4O4 B1417030 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 944905-90-2

1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1417030
CAS RN: 944905-90-2
M. Wt: 234.17 g/mol
InChI Key: YHUTUVUHTBFLBF-UHFFFAOYSA-N
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Description

The compound “1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid” likely belongs to the class of organic compounds known as nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 3-nitrophenylhydrazine have been synthesized through various reactions . For instance, 3-nitrophenylhydrazine can be synthesized via the interaction of consistent thiosemicarbazone with various carbon-centered electrophiles .

Scientific Research Applications

Structural Analysis and Chemical Properties

  • The study of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a structurally similar compound, involves determining its structure experimentally and through quantum-chemical calculations. This compound exhibits interesting chemical behavior upon alkylation and nitration, indicating potential for diverse chemical modifications in related triazole compounds (Shtabova et al., 2005).

Synthesis and Reactivity

  • Research on the synthesis of 1,5-disubstituted 1,2,3-triazoles through metal-free multi-component reactions demonstrates the versatility of these compounds in forming various derivatives, which is essential for exploring the reactivity and potential applications of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid (Vo, 2020).

Application in Peptidomimetics and Biologically Active Compounds

  • The synthesis of 5-amino-1,2,3-triazole-4-carboxylates, closely related to the compound , is utilized for the preparation of peptidomimetics and biologically active compounds based on the triazole scaffold. This indicates potential biomedical applications for similar triazole compounds (Ferrini et al., 2015).

Luminescence Sensing and Metal–Organic Frameworks

  • A study on lanthanide metal–organic frameworks using 1,2,3-triazole-containing tricarboxylic acid ligands, like the compound , shows potential applications in luminescence sensing of metal ions and nitroaromatic compounds. This suggests the compound’s utility in environmental monitoring and detection technologies (Wang et al., 2016).

Fluorescence Sensing

  • Research demonstrates the use of a structurally similar compound, 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid, as a fluorescence sensor for detecting nitroaromatic compounds. This indicates potential applications in chemical sensing and environmental monitoring (Yan et al., 2017).

properties

IUPAC Name

1-(3-nitrophenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O4/c14-9(15)8-5-12(11-10-8)6-2-1-3-7(4-6)13(16)17/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUTUVUHTBFLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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